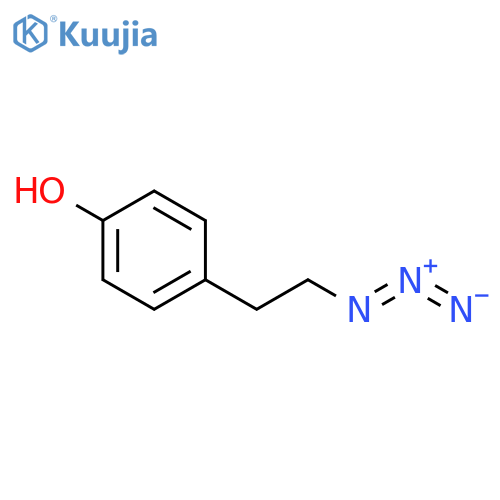

Cas no 74447-34-0 (4-(2-azidoethyl)phenol)

4-(2-azidoethyl)phenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-(2-azidoethyl)-

- 4-(2-azidoethyl)phenol

- EN300-1851142

- 74447-34-0

- 4-(2-azidoethyl)-phenol

- SCHEMBL17077962

-

- インチ: InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2

- InChIKey: GZAPPTHNMZFARH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1CCN=[N+]=[N-])O

計算された属性

- せいみつぶんしりょう: 163.07467

- どういたいしつりょう: 163.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 68.99

4-(2-azidoethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851142-10.0g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 10g |

$3131.0 | 2023-06-02 | |

| Enamine | EN300-1851142-0.1g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 0.1g |

$252.0 | 2023-09-19 | |

| Enamine | EN300-1851142-0.05g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 0.05g |

$168.0 | 2023-09-19 | |

| Enamine | EN300-1851142-1g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 1g |

$728.0 | 2023-09-19 | |

| Enamine | EN300-1851142-10g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 10g |

$3131.0 | 2023-09-19 | |

| 1PlusChem | 1P01XIDN-10g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 10g |

$3932.00 | 2024-04-21 | |

| 1PlusChem | 1P01XIDN-100mg |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 100mg |

$363.00 | 2024-04-21 | |

| 1PlusChem | 1P01XIDN-50mg |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 50mg |

$262.00 | 2024-04-21 | |

| Enamine | EN300-1851142-1.0g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 1g |

$728.0 | 2023-06-02 | |

| Enamine | EN300-1851142-2.5g |

4-(2-azidoethyl)phenol |

74447-34-0 | 95% | 2.5g |

$1428.0 | 2023-09-19 |

4-(2-azidoethyl)phenolに関する追加情報

Exploring the Versatile Applications of 4-(2-azidoethyl)phenol (CAS No. 74447-34-0) in Modern Chemistry

4-(2-azidoethyl)phenol (CAS No. 74447-34-0) is a specialized aromatic compound that has garnered significant attention in synthetic chemistry and material science. Characterized by its unique phenolic and azido functional groups, this molecule serves as a critical intermediate in the synthesis of advanced polymers, pharmaceuticals, and bio-conjugation agents. Its molecular structure enables efficient click chemistry reactions, making it invaluable for researchers exploring biocompatible materials and drug delivery systems.

Recent trends in green chemistry have highlighted the demand for sustainable synthetic routes, and 4-(2-azidoethyl)phenol aligns with this movement due to its role in catalyst-free reactions. The compound’s azide group facilitates strain-promoted cycloadditions, a feature widely exploited in bioorthogonal chemistry. This property is particularly relevant for live-cell imaging and targeted therapeutics, addressing current challenges in precision medicine.

From an industrial perspective, 74447-34-0 is pivotal in designing self-healing materials and smart coatings. Its incorporation into polymer networks enhances mechanical resilience while enabling stimuli-responsive behavior—a hot topic in nanotechnology forums. Researchers frequently search for "azido-phenol derivatives" and "click chemistry reagents," reflecting the compound’s niche yet growing relevance.

The spectroscopic properties of 4-(2-azidoethyl)phenol also merit discussion. Its UV absorption profile makes it suitable for photolithography applications, especially in microfabrication processes. Additionally, the compound’s compatibility with solid-phase synthesis has spurred innovations in peptide modification, answering frequent queries about "functionalized phenols for bioconjugation."

Safety and handling protocols for CAS No. 74447-34-0 emphasize standard laboratory practices, given its stability under controlled conditions. Unlike reactive azides, this derivative exhibits moderate thermal stability, a trait underscored in chemical safety databases. This balance of reactivity and safety positions it as a preferred choice for academic and industrial R&D.

In summary, 4-(2-azidoethyl)phenol bridges gaps between organic synthesis and cutting-edge applications. Its dual functionality caters to emerging needs in biomaterials and nanomedicine, while its synthetic accessibility ensures cost-effectiveness—a key consideration in scalable production. As interdisciplinary research expands, this compound’s role in next-generation technologies is poised to grow exponentially.

74447-34-0 (4-(2-azidoethyl)phenol) 関連製品

- 2229384-59-0(1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one)

- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)

- 2225152-47-4(2-(Tetrahydro-furan-3-yloxy)pyrimidine-5-boronic acid)

- 2137101-15-4((1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol)

- 1850039-82-5(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid)

- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1058712-24-5(3-(1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)PROP-2-EN-1-ONE)

- 77501-63-4(Lactofen (>85%))

- 953224-37-8(N-(1-methylpiperidin-4-yl)methyl-N'-phenylethanediamide)

- 1585969-24-9((R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol)